Benzene, 1-methoxy-4-(1-methoxyethenyl)-
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Overview
Description
Benzene, 1-methoxy-4-(1-methoxyethenyl)-: is an organic compound with the molecular formula C9H10O 1-Methoxy-1-phenylethene or 1-Methoxyvinylbenzene . This compound features a benzene ring substituted with a methoxy group (-OCH3) and a methoxyethenyl group (-CH2CH2OCH3).
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of phenol with ethyl iodide followed by hydrolysis to form the desired compound.
Friedel-Crafts Alkylation: This involves the alkylation of benzene with methoxyethene in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: The industrial production of Benzene, 1-methoxy-4-(1-methoxyethenyl)- typically involves large-scale chemical synthesis using the above-mentioned methods, optimized for efficiency and yield.
Types of Reactions:
Oxidation: Benzene, 1-methoxy-4-(1-methoxyethenyl)- can undergo oxidation to form benzoic acid derivatives.
Reduction: Reduction reactions can lead to the formation of benzene derivatives with fewer oxygen atoms.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Aluminum chloride (AlCl3) in chloroform.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzene derivatives with fewer oxygen atoms.
Substitution: Various functionalized benzene derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various organic compounds. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: It is used in the development of pharmaceuticals and drug delivery systems. Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzene, 1-methoxy-4-(1-methoxyethenyl)- exerts its effects involves its interaction with molecular targets and pathways in biological systems. The methoxy groups enhance its solubility and reactivity, allowing it to participate in various biochemical reactions.
Comparison with Similar Compounds
Benzene, 1-methoxy-4-methyl-: (p-Methylanisole)
Benzene, 1-methoxy-4-(1-methoxyethyl)-: (1-Methoxy-4-(1-methoxyethyl)benzene)
Uniqueness: Benzene, 1-methoxy-4-(1-methoxyethenyl)- is unique due to its specific substitution pattern, which influences its reactivity and applications compared to similar compounds.
Properties
CAS No. |
51440-56-3 |
---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-methoxy-4-(1-methoxyethenyl)benzene |
InChI |
InChI=1S/C10H12O2/c1-8(11-2)9-4-6-10(12-3)7-5-9/h4-7H,1H2,2-3H3 |
InChI Key |
AVQPWRZDVLERPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C)OC |
Origin of Product |
United States |
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